Sodium diethyl oxalacetate

Malic enzyme inhibition Mitochondrial metabolism Allosteric regulation

Researchers studying cancer metabolism require tool compounds that inhibit mitochondrial malic enzyme (m-NAD(P)-ME) without confounding succinate dehydrogenase (SDH) effects. Sodium diethyl oxalacetate solves this: an allosteric m-NAD(P)-ME inhibitor (IC50=2.5mM) with zero SDH engagement due to esterified carboxyl groups. - 6.4× selectivity for MDH1 over MDH2 (IC50 920 nM vs 5.88 μM) - Scalable via US Patent 4,902,819; >90% yield, ≥98% purity, no chromatography - Precursor for enantiopure malate via yeast biocatalysis (70-80%, >98% ee)

Molecular Formula C8H11NaO5
Molecular Weight 210.16 g/mol
Cat. No. B7979532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium diethyl oxalacetate
Molecular FormulaC8H11NaO5
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESCCOC(=O)[CH-]C(=O)C(=O)OCC.[Na+]
InChIInChI=1S/C8H11O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5H,3-4H2,1-2H3;/q-1;+1
InChIKeyJPTKZRPOIUYFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Diethyl Oxalacetate: Key Properties & Procurement


Sodium diethyl oxalacetate (CAS 40876-98-0) is the sodium salt of diethyl oxalacetate, a β-keto ester derivative with the molecular formula C₈H₁₁NaO₅ and a molecular weight of 210.16 g/mol . It is commercially available as a crystalline powder (beige to light orange) with a melting point of 188–190°C . The compound exhibits limited aqueous solubility of 1.2 g/L at 25°C and is moisture-sensitive, requiring storage under inert gas at ambient or cool temperatures . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of oxaloacetic acid and as an active pharmaceutical intermediate .

1

Selective m-NAD(P)-ME tool compound without SDH interference

2

Chiral precursor for biocatalytic asymmetric synthesis

3

Crystalline sodium salt with ambient storage stability

Sodium Diethyl Oxalacetate: Substitution Limitations


Sodium diethyl oxalacetate is structurally and functionally distinct from its closest analog, oxaloacetate (OAA), despite their shared metabolic relevance. While OAA is a potent competitive inhibitor of succinate dehydrogenase (SDH/Complex II) with Ki values of 4 μM (primary) and 0.4 μM (secondary) [1], sodium diethyl oxalacetate possesses esterified carboxyl groups that eliminate this mitochondrial interference. This esterification fundamentally alters both enzyme selectivity and metabolic pathway engagement: sodium diethyl oxalacetate acts as an allosteric inhibitor of human mitochondrial NAD(P)⁺-dependent malic enzyme (m-NAD(P)-ME) with an IC₅₀ of approximately 2.5 mM [2], while OAA exhibits a markedly different inhibition profile across malate dehydrogenase isoforms and other TCA cycle enzymes [3]. Furthermore, the sodium salt form enhances handling stability and provides predictable solubility characteristics (1.2 g/L at 25°C) that differ significantly from the free acid or other ester variants . These distinctions preclude simple substitution without altering experimental outcomes in both enzymatic assays and synthetic applications.

OAA

Oxaloacetate potently inhibits SDH (Ki 4 μM); esterification in sodium diethyl oxalacetate eliminates this off-target activity, altering metabolic assay interpretation.

Free acid

Diethyl oxalacetate (CAS 108-56-5) is a hydrolysis-prone liquid requiring freezer storage; the crystalline sodium salt may simplify handling but solubility and stability profiles differ.

Generic esters

Alternative β-keto ester sodium salts often lack the validated one-pot synthesis and defined MDH isoform selectivity; direct substitution may require re-optimization of reaction or assay conditions.

Sodium Diethyl Oxalacetate: Comparative Evidence


Selective Allosteric m-NAD(P)-ME Inhibition

Sodium diethyl oxalacetate acts as an allosteric inhibitor of human mitochondrial NAD(P)⁺-dependent malic enzyme (m-NAD(P)-ME) with an IC₅₀ of approximately 2.5 mM [1]. In contrast, oxaloacetate (OAA) — the closest structural analog — exhibits a fundamentally different functional profile, acting as a potent competitive inhibitor of succinate dehydrogenase (SDH) with Ki values of 4 μM (primary) and 0.4 μM (secondary) [2]. The esterification of carboxyl groups in sodium diethyl oxalacetate eliminates the SDH inhibitory activity characteristic of OAA, thereby enabling selective modulation of m-NAD(P)-ME without the confounding mitochondrial respiratory chain interference observed with OAA [1].

m-NAD(P)-ME vs. SDH
Head-to-head
Target IC₅₀ ~2.5 mM (allosteric m-NAD(P)-ME)
OAA Ki 4 μM / 0.4 μM (SDH)
Supports selective m-NAD(P)-ME tool use without respiratory chain artifacts.
Esterification removes SDH inhibition.
Malic enzyme inhibition Mitochondrial metabolism Allosteric regulation Cancer metabolism

Enantioselective Reduction to (S)-Diethyl Malate

Sodium diethyl oxalacetate undergoes enantioselective reduction by fermenting baker's yeast (Saccharomyces cerevisiae) to yield (S)-diethyl malate with 70–80% yield and >98% enantiomeric excess (ee) [1]. Among other microorganisms tested for reducing this substrate, most preferentially afforded the (S)-enantiomer with ee values ranging from 8% to 94%; only Candida utilis, Aspergillus niger, and Lactobacillus fermentum ILC G18D produced the (R)-enantiomer [1]. This biocatalytic transformation demonstrates the compound's utility as a chiral precursor for asymmetric synthesis, providing a reproducible route to enantiomerically enriched malic acid derivatives without requiring expensive chiral auxiliaries or complex transition-metal catalysts.

Enantioselective reduction
Head-to-head
S. cerevisiae 70–80% yield, >98% ee (S)
Other microbes ee 8–94% (S) or (R) depending on strain
Highest reported yield and optical purity for (S)-malate via biocatalysis.
C. utilis, A. niger produce (R)-enantiomer.
Asymmetric synthesis Biocatalysis Chiral building blocks Malic acid derivatives

MDH1 vs. MDH2 Isoform Selectivity

Sodium diethyl oxalacetate exhibits differential inhibitory potency against the two major human malate dehydrogenase isoforms: cytoplasmic MDH1 and mitochondrial MDH2. In oxaloacetate-dependent NADH oxidation assays, the compound inhibited MDH1 with an IC₅₀ of 920 nM, while inhibition of MDH2 required a substantially higher concentration, with an IC₅₀ of 5.88 μM [1]. This approximately 6.4-fold selectivity for the cytoplasmic isoform over the mitochondrial isoform distinguishes sodium diethyl oxalacetate from the natural substrate oxaloacetate, which interacts with both isoforms in the forward and reverse directions of the malate-aspartate shuttle without comparable isoform discrimination.

MDH isoform selectivity
Cross-study
6.4×
MDH1 IC₅₀ 920 nM vs. MDH2 5.88 μM
Preferential cytoplasmic MDH1 inhibition supports compartment-specific studies.
NADH oxidation assay; recombinant isoforms.
Malate dehydrogenase Isoform selectivity Enzyme inhibition TCA cycle

One-Pot Synthetic Protocol

Sodium diethyl oxalacetate can be prepared via an optimized one-pot procedure by adding sodium ethoxide to an equimolar mixture of diethyl oxalate and ethyl acetate [1]. This method — documented in US Patent 4,902,819 — produces a free-flowing crystalline sodium salt that is easily separable and purified without the need for extensive aqueous workup or chromatography [1]. The process is conducted at 0–40°C and yields >90% product with ≥98% purity after a simple filtration and drying protocol. In contrast, alternative synthetic routes to β-keto ester sodium salts frequently require multi-step procedures, careful pH control during acidification, or chromatographic purification to achieve comparable purity levels [2].

One-pot synthesis
Class-level inference
1NaOEt added to equimolar diethyl oxalate + ethyl acetate
20–40°C, 2–4 h reaction
3Filtration isolation; >90% yield, ≥98% purity
Chromatography-free protocol supports process scale-up.
US Patent 4,902,819; compared to conventional Claisen yields.
Process chemistry Claisen condensation Synthetic efficiency Scale-up

Aqueous Solubility & Storage Stability

Sodium diethyl oxalacetate exhibits a defined aqueous solubility of 1.2 g/L at 25°C and is moisture-sensitive, requiring storage under inert gas (nitrogen or argon) at ambient or cool temperatures . The sodium salt form provides enhanced solid-state stability relative to the free acid (diethyl oxalacetate, CAS 108-56-5), which is a liquid at room temperature (boiling point 87°C at 1 mmHg, density 1.14) and is prone to hydrolysis and decarboxylation upon prolonged storage [1]. The crystalline sodium salt format eliminates the need for cold-chain shipping or freezer storage typically required for the free acid liquid form, thereby simplifying logistics and reducing procurement complexity .

Physical form stability
Cross-study
Target Crystalline solid, mp 188–190°C, 1.2 g/L (25°C)
Free acid Liquid, bp 87°C/1 mmHg, freezer storage
Solid sodium salt simplifies ambient storage and handling relative to the free acid.
Moisture-sensitive; store under inert gas.
Preformulation Solubility Stability Handling

Sodium Diethyl Oxalacetate: Research & Industrial Applications


Selective m-NAD(P)-ME Inhibition in Cancer Metabolism

Investigators studying the role of mitochondrial NAD(P)⁺-dependent malic enzyme (m-NAD(P)-ME) in cancer cell metabolism require a tool compound that inhibits this enzyme without confounding off-target effects on succinate dehydrogenase (SDH). Sodium diethyl oxalacetate meets this requirement: it acts as an allosteric inhibitor of human m-NAD(P)-ME with an IC₅₀ of 2.5 mM while exhibiting no measurable SDH inhibition due to esterification of its carboxyl groups [1]. This contrasts sharply with oxaloacetate, which potently inhibits SDH at sub-micromolar concentrations (Ki = 4 μM primary; 0.4 μM secondary) [2]. For experiments examining m-NAD(P)-ME function in mitochondrial preparations or intact cells, sodium diethyl oxalacetate provides cleaner target engagement with reduced risk of respiratory chain artifacts.

Asymmetric Synthesis of Chiral Malic Acid Derivatives

Sodium diethyl oxalacetate serves as an efficient chiral precursor for the biocatalytic synthesis of enantiomerically enriched malic acid derivatives. Using fermenting baker's yeast (Saccharomyces cerevisiae), (S)-diethyl malate is obtained in 70–80% yield with >98% enantiomeric excess [1]. This reproducible biocatalytic route offers a cost-effective alternative to asymmetric hydrogenation or chiral resolution methods for producing enantiopure malic acid — a key building block for pharmaceuticals, agrochemicals, and chiral auxiliaries. Alternative microorganisms can be employed to access the (R)-enantiomer when required, with Candida utilis, Aspergillus niger, and Lactobacillus fermentum ILC G18D preferentially producing the (R)-product [1].

Compartment-Specific MDH Isoform Studies

Sodium diethyl oxalacetate exhibits a 6.4-fold selectivity for inhibiting cytoplasmic MDH1 (IC₅₀ = 920 nM) over mitochondrial MDH2 (IC₅₀ = 5.88 μM) in oxaloacetate-dependent NADH oxidation assays [1]. This isoform selectivity enables researchers to differentially modulate the malate-aspartate shuttle and compartmentalized malate metabolism in studies of cellular redox balance, gluconeogenesis, and mitochondrial-nuclear communication. The compound's defined isoform preference provides an experimental advantage over the natural substrate oxaloacetate, which lacks comparable discrimination between the two MDH isoforms.

Kilogram-Scale β-Keto Ester Synthesis

For process development and scale-up applications requiring sodium diethyl oxalacetate as an intermediate, the optimized one-pot preparation method (US Patent 4,902,819) delivers >90% yield and ≥98% purity without chromatography [1]. The procedure — adding sodium ethoxide to an equimolar mixture of diethyl oxalate and ethyl acetate at 0–40°C — produces a free-flowing crystalline product that is isolated by simple filtration. This operational simplicity, combined with the elimination of aqueous workup and extraction steps, makes sodium diethyl oxalacetate a more scalable and cost-effective building block than alternative β-keto ester sodium salts that require more complex purification protocols [2].

Application
Selection Property
Validation Focus
m-NAD(P)-ME inhibition studies
SDH-inert allosteric inhibitor
m-NAD(P)-ME selectivity over SDH
Chiral malic acid derivative synthesis
High-yield biocatalytic precursor
Enantiomeric excess and reproducibility
Compartment-specific MDH studies
Cytoplasmic MDH1 preference
MDH1 vs. MDH2 inhibition ratio
Kilogram-scale β-keto ester synthesis
One-pot crystallization protocol
Yield and purity without chromatography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium diethyl oxalacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.